Enhanced PhpA Affinity Over pNPP
RRLIEDAEpYAARG demonstrates significantly higher affinity for the bacterial tyrosine phosphatase PhpA from Myxococcus xanthus compared to the generic, small-molecule phosphatase substrate p-nitrophenyl phosphate (pNPP). This is reflected in a substantially lower Michaelis-Menten constant (Km) for the peptide [1].
| Evidence Dimension | Substrate Affinity (Km) |
|---|---|
| Target Compound Data | 139 µM |
| Comparator Or Baseline | p-Nitrophenyl phosphate (pNPP) with a Km of 803 µM |
| Quantified Difference | RRLIEDAEpYAARG exhibits a 5.8-fold lower Km (higher affinity) |
| Conditions | Recombinant His-tagged PhpA, Mn2+ or Co2+ required for activity |
Why This Matters
A lower Km indicates that RRLIEDAEpYAARG is a more efficient substrate, requiring less peptide to achieve maximal enzyme velocity, which reduces assay cost and improves sensitivity when studying this enzyme class.
- [1] Mori, Y., Kimura, Y., & Takegawa, K. (2012). PhpA, a tyrosine phosphatase of Myxococcus xanthus, is involved in the production of exopolysaccharide. Microbiology, 158(Pt 10), 2546–2555. View Source
